N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C26H28FN5O2S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |
InChI Key |
SWAWBYWLBDNNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to inhibit certain enzymes, leading to the disruption of cellular processes in microbes or cancer cells. The pathways involved may include inhibition of DNA synthesis or interference with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like:
- N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications. The uniqueness of N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide lies in its specific combination of functional groups, which contribute to its distinct biological properties.
Biological Activity
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline family. Its complex structure and functional groups confer significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, including anticancer and anti-inflammatory activities, through various studies and comparative analyses.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of 493.6 g/mol. The structure features a triazoloquinazoline core along with cyclohexyl and fluorobenzylthio moieties, which are critical for its biological interactions.
| Property | Details |
|---|---|
| CAS Number | 1111210-56-0 |
| Molecular Formula | C26H28FN5O2S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Anticancer Properties
Preliminary research indicates that compounds in the triazoloquinazoline class exhibit promising anticancer activity. The mechanism of action appears to involve the inhibition of key signaling pathways that are essential for cancer cell proliferation and survival. For instance:
- Inhibition of Tumor Growth : Studies suggest that this compound may inhibit enzymes and receptors implicated in tumor growth and metastasis.
- Mechanism Insights : Interaction with specific molecular targets alters their activity, potentially leading to reduced cancer cell viability.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. The compound may modulate inflammatory signaling pathways by:
- Inhibiting Pro-inflammatory Cytokines : This action could reduce inflammation in various disease models.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Comparative analyses with related compounds reveal how modifications in structure influence biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Similar core structure with cyclohexyl group | Variation in biological activity due to different substituents |
| N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Cyclopentyl instead of cyclohexyl | Insights into structure–activity relationships |
Case Studies
Research studies have provided empirical data supporting the biological activity of this compound:
- Anticancer Activity Study : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines.
- Anti-inflammatory Study : In models of acute inflammation, treatment with this compound resulted in reduced levels of inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
